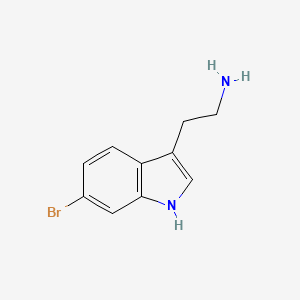

2-(6-bromo-1H-indol-3-yl)ethanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJWBINWUCHDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242378 | |

| Record name | Ethanamine, 2-(6-bromo-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96624-18-9 | |

| Record name | Ethanamine, 2-(6-bromo-1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096624189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(6-bromo-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 6 Bromo 1h Indol 3 Yl Ethanamine

Direct Synthetic Pathways for 2-(6-bromo-1H-indol-3-yl)ethanamine

The synthesis of this compound is a multi-step process that typically commences with the commercially available 6-bromoindole (B116670). A common and effective pathway involves a sequence of reactions including a Friedel-Crafts acylation, amidation, and subsequent reduction to yield the target ethanamine.

A notable synthetic route begins with the Friedel-Crafts reaction of 6-bromoindole. google.com This initial step introduces a 2-oxoacetyl chloride moiety at the 3-position of the indole (B1671886) ring. The resulting intermediate, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, serves as a key precursor for the subsequent amidation step.

Following the acylation, the acetyl chloride is treated with an ammonia (B1221849) source to form the corresponding amide, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide. google.com This transformation is crucial for setting up the final reduction step. The concluding stage of the synthesis involves the reduction of the amide functional group to furnish the desired primary amine, this compound. google.com

Reaction Conditions and Optimization

The efficiency of the synthesis is highly dependent on the specific conditions employed in each step. The initial Friedel-Crafts acylation of 6-bromoindole with oxalyl chloride is typically carried out in an anhydrous solvent such as dichloromethane (B109758), with a Lewis acid catalyst like aluminum chloride. google.com The reaction is often performed at reflux to ensure complete conversion.

The subsequent amidation of the resulting 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is generally achieved by treatment with aqueous ammonia in a suitable solvent system, such as a mixture of water and ethyl acetate. google.com This step is typically conducted at room temperature.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Friedel-Crafts Acylation | 6-bromoindole, oxalyl chloride, aluminum chloride, anhydrous dichloromethane, reflux | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride |

| Amidation | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, aqueous ammonia, water/ethyl acetate, room temperature | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide |

| Reduction | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide, reducing agent | This compound |

Isolation and Purification Methodologies

Post-reaction work-up and purification are critical for obtaining this compound in high purity. After each synthetic step, standard aqueous work-up procedures are employed to remove inorganic salts and other water-soluble impurities. This typically involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent like ethyl acetate. google.com

The purification of the intermediates and the final product is most commonly achieved through silica (B1680970) gel column chromatography. google.com A gradient elution system, for instance, using a mixture of dichloromethane and methanol, allows for the effective separation of the desired compound from any unreacted starting materials or byproducts. The purity of the isolated fractions is then confirmed using analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Derivatization Strategies for this compound Analogs and Related Scaffolds

The title compound is a valuable building block for creating a diverse library of indole-based analogs. Its chemical structure offers multiple sites for modification, including the ethanamine side chain and the indole ring itself.

Modifications of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a versatile functional handle for a variety of chemical modifications. Standard amine chemistry can be readily applied to synthesize a wide range of derivatives.

N-Alkylation: The direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This two-step process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the intermediate. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.orgnih.govyoutube.com This method allows for the synthesis of a wide array of N-substituted derivatives with high selectivity.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. For example, the reaction of this compound with tert-Butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) affords the Boc-protected amine. google.com

| Modification | Reagents/Method | Product Type |

| N-Alkylation | Alkyl halides | Secondary and tertiary amines |

| Reductive Amination | Aldehydes or ketones, NaBH3CN or NaBH(OAc)3 | N-substituted amines |

| N-Acylation | Acyl chlorides or anhydrides | Amides |

Substitutions on the Indole Ring System

The bromine atom at the 6-position of the indole ring provides a strategic point for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful tools for this purpose.

Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the indole ring and an aryl or vinyl group by reacting the bromo-indole with a boronic acid in the presence of a palladium catalyst and a base.

Heck Coupling: The Heck reaction enables the introduction of an alkene substituent at the 6-position by coupling the bromo-indole with an alkene in the presence of a palladium catalyst and a base.

These cross-coupling reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of analogs with diverse electronic and steric properties.

Synthesis of Bisindolyl-Ethanamine Derivatives and Other Complex Analogs from Indole-Based Precursors

The synthetic utility of this compound extends to the construction of more complex molecular architectures, including bisindolyl-ethanamine derivatives. These compounds, which feature two indole moieties, are of interest due to their presence in some marine natural products.

One approach to synthesizing such complex analogs involves the reaction of an indole or a substituted indole with an aldehyde in the presence of an acid catalyst. While not a direct derivatization of the title compound, this methodology highlights a common strategy for constructing bis-indole scaffolds. For instance, the reaction of indoles with aldehydes can yield bis(indolyl)methanes.

One-Pot and Metal-Catalyzed Synthetic Approaches

The direct and efficient synthesis of tryptamines, including the title compound, can be achieved through one-pot reactions and metal-catalyzed methods, which offer advantages in terms of atom economy and reduced purification steps.

A notable one-pot approach for the synthesis of tryptamine (B22526) derivatives involves the reductive alkylation of indoles. This method utilizes N-protected aminoethyl acetals as the alkylating agent in the presence of a reducing agent and an acid catalyst. acs.org While not specifically detailed for 6-bromoindole, this general methodology presents a viable pathway for the direct synthesis of N-protected this compound from 6-bromoindole in a single step. acs.orgnih.govacs.org The reaction proceeds under mild conditions and is tolerant of various functional groups. acs.org

Metal-catalyzed reactions also offer a powerful tool for the C3-alkylation of indoles. For instance, a B(C₆F₅)₃-catalyzed direct C3-alkylation of indoles using amine-based alkylating agents has been developed. nih.govbohrium.com This method relies on the ability of the triaryl borane (B79455) to mediate the heterolytic cleavage of α-nitrogen C-H bonds, forming an iminium ion that is then trapped by the indole at the C3 position. bohrium.com Another approach involves an iron-catalyzed regioselective C-H alkylation of indole derivatives, which provides a sustainable and environmentally friendly route to C2-alkylated indoles, though modifications would be necessary to achieve C3 selectivity. nih.gov

A multi-step synthesis that can potentially be streamlined into a more concise process involves the Friedel-Crafts acylation of 6-bromoindole, followed by subsequent chemical transformations. A Chinese patent discloses a method for preparing tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate starting from 6-bromoindole. google.com This process involves a Friedel-Crafts reaction with oxalyl chloride to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, followed by amidation to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide. Subsequent reduction of the amide and the ketone and protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group leads to the final product. google.com While described in discrete steps, the potential for a one-pot or telescoped reaction sequence exists.

Table 1: Synthetic Approaches to this compound and its Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Bromoindole | 1. Oxalyl chloride, AlCl₃, CH₂Cl₂ (reflux) 2. NH₃·H₂O 3. Reduction (e.g., LiAlH₄) 4. (Boc)₂O | tert-Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate | Not specified | google.com |

| Indole (general) | N-protected aminoethyl acetals, TES/TFA | N-protected tryptamine | Good | acs.org |

| Indole (general) | Amine-based alkylating agents, B(C₆F₅)₃ | C3-alkylated indole | Not specified | nih.govbohrium.com |

Regioselective Functionalization Techniques

The regioselective functionalization of the indole core is crucial for the synthesis of specifically substituted derivatives like this compound. The indole nucleus exhibits distinct reactivity at different positions, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution.

The Friedel-Crafts reaction is a classic and effective method for the regioselective C3-acylation of indoles. As described in the synthesis of a precursor to the title compound, the reaction of 6-bromoindole with oxalyl chloride in the presence of a Lewis acid like aluminum chloride directs the acylation exclusively to the C3 position. google.com This high regioselectivity is a result of the electronic properties of the indole ring, where the C3 position has the highest electron density. The resulting 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride serves as a versatile intermediate for the introduction of the ethanamine side chain. google.com

Another common strategy for introducing a two-carbon unit at the C3 position involves the reaction of the indole with a suitable electrophile. For instance, the synthesis of (6-bromo-1H-indol-3-yl)acetonitrile can be achieved, which can then be reduced to the corresponding ethanamine. The synthesis of the analogous 2-(6-chloro-1H-indol-3-yl)acetonitrile has been reported, highlighting the feasibility of this approach. nih.gov

Metal-catalyzed cross-coupling reactions, while often targeting the halogenated positions of bromoindoles, can also be employed for C-H functionalization. However, directing these reactions to the C3 position in the presence of a bromine substituent on the benzene (B151609) ring requires careful selection of catalysts and reaction conditions to achieve the desired regioselectivity. Research has shown that the C3-alkylation of indoles can be achieved using various metal catalysts, which typically proceed via the formation of an electrophilic intermediate that is then attacked by the nucleophilic C3 position of the indole. nih.govbohrium.com

Table 2: Regioselective C3-Functionalization of 6-Bromoindole

| Reaction Type | Reagents and Conditions | Functional Group Introduced at C3 | Key Intermediate | Reference |

| Friedel-Crafts Acylation | Oxalyl chloride, AlCl₃, CH₂Cl₂ | -COCOCl | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | google.com |

| Acetonitrile Synthesis | (Not specified for 6-bromo derivative) | -CH₂CN | (6-Bromo-1H-indol-3-yl)acetonitrile | bldpharm.com.tr |

In Vitro Pharmacological Investigations and Mechanistic Elucidation of 2 6 Bromo 1h Indol 3 Yl Ethanamine and Its Research Analogs

Antimicrobial and Antibiofilm Efficacy.

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine has demonstrated notable antimicrobial and antibiofilm capabilities against a range of pathogenic microorganisms.

Studies have shown that 2,2-bis(6-bromo-3-indolyl)ethylamine exhibits significant antimicrobial activity. Research by Campana et al. (2019) determined that this compound displayed a minimum inhibitory concentration (MIC) of 8 mg/L against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov This indicates a potent inhibitory effect on the growth of these clinically relevant bacterial strains. Further investigations have corroborated its activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of 2,2-bis(6-bromo-3-indolyl)ethylamine Against Selected Bacterial Strains

| Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|

| Escherichia coli | 8 | nih.gov |

| Staphylococcus aureus | 8 | nih.gov |

| Klebsiella pneumoniae | 8 | nih.gov |

The antifungal potential of 2,2-bis(6-bromo-3-indolyl)ethylamine has also been evaluated. It has been shown to inhibit the growth of the opportunistic fungal pathogen Candida albicans. nih.gov The compound's ability to interfere with fungal growth highlights its broad-spectrum antimicrobial profile.

A significant aspect of the research into 2,2-bis(6-bromo-3-indolyl)ethylamine is its efficacy against microbial biofilms, which are notoriously resistant to conventional antibiotics. The compound has been shown to both inhibit the formation of new biofilms and disaggregate existing ones.

At its MIC value of 8 mg/L, 2,2-bis(6-bromo-3-indolyl)ethylamine was found to inhibit biofilm formation in E. coli by 68.3% and in S. aureus by 82.2%. nih.gov The inhibitory effect was also observed against K. pneumoniae and C. albicans biofilms. nih.gov Furthermore, this marine alkaloid has demonstrated the ability to disrupt pre-formed biofilms of these microorganisms, suggesting a dual mode of action against biofilm-related infections. nih.gov The proposed mechanism for its antibiofilm activity may involve the interference with quorum sensing systems, as has been suggested for other indole (B1671886) derivatives.

Table 2: Biofilm Inhibition by 2,2-bis(6-bromo-3-indolyl)ethylamine

| Microbial Strain | Concentration (mg/L) | Biofilm Inhibition (%) | Reference |

|---|---|---|---|

| Escherichia coli | 8 | 68.3 | nih.gov |

| Staphylococcus aureus | 8 | 82.2 | nih.gov |

An exciting area of investigation is the potential of these compounds to act as antibiotic adjuvants, restoring the efficacy of existing antibiotics against resistant strains. A study on a fluorinated analogue of 2,2-bis(6-bromo-3-indolyl)ethylamine demonstrated a significant synergistic effect when combined with oxacillin (B1211168) against a clinical MRSA strain. This combination led to a 256-fold reduction in the MIC of oxacillin, indicating a potentiation of the antibiotic's activity. This suggests that bromo-indole compounds could be developed as adjuvants to combat antibiotic resistance.

Anticancer and Cytotoxic Cellular Responses.

In addition to its antimicrobial properties, 2,2-bis(6-bromo-3-indolyl)ethylamine has been reported to possess cytotoxic activity against several human cancer cell lines.

Research has documented the cytotoxic effects of 2,2-bis(6-bromo-3-indolyl)ethylamine against various tumor cell lines. Specifically, it has shown activity against U937 human leukemia cells, MCF-7 human breast cancer cells, and Caco-2 human epithelial colorectal adenocarcinoma cells. nih.gov This broad-spectrum anticancer activity points towards the potential of this bromo-indole scaffold in the development of new chemotherapeutic agents. The precise mechanisms underlying this cytotoxicity, such as the induction of apoptosis or cell cycle arrest, are areas for further detailed investigation.

Cellular Mechanisms of Action (e.g., cell growth inhibition, apoptosis induction)

While direct studies on the cell growth inhibition and apoptosis-inducing properties of 2-(6-bromo-1H-indol-3-yl)ethanamine are not extensively detailed in the available literature, research on closely related bromoindole derivatives provides significant insights into its potential anticancer mechanisms. The 6-bromo-indole moiety is a key feature in several compounds demonstrating potent antitumor activity.

Derivatives of bis-indole, for instance, have been shown to be potent inhibitors of cell growth. nih.gov In a comprehensive screening against a panel of human cancer cell lines, pyridine (B92270) derivatives of bis-indole exhibited significant growth inhibition, with mean pGI50 values (the negative log of the concentration causing 50% growth inhibition) ranging from 5.08 to 6.34. nih.gov This suggests that the indole core, particularly when halogenated, contributes significantly to cytotoxic activity.

Furthermore, another related compound, 6-bromo-indole-3-carbinol, has been synthesized and investigated for its anti-tumor applications. researchgate.net Indole-3-carbinol and its derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the production of hydroxyl radicals, release of cytochrome c, and activation of metacaspases. researchgate.net Studies on other indole derivatives have demonstrated their ability to induce apoptosis through a caspase-3-dependent mechanism, as evidenced by the proteolytic cleavage of pro-caspase-3. nih.gov The structural similarity of this compound to these active compounds suggests it may also share the ability to inhibit cell proliferation and trigger programmed cell death in cancerous cell lines. The indole scaffold is recognized for its capacity to act via multiple mechanisms, including the inhibition of enzymes involved in DNA replication. bohrium.com

Table 1: Growth Inhibition of Bis-Indole Pyridine Derivatives in Human Cancer Cell Lines This table is representative of the activity of related bis-indole compounds and is for illustrative purposes.

| Compound | Mean pGI50 | Cytotoxicity (pLC50) |

|---|---|---|

| 3a | 5.08 | 4.04 |

| 3b | 6.34 | 4.85 |

| 3g | 5.50 | 4.20 |

| 3h | 5.89 | 4.55 |

| 3o | 5.95 | 4.78 |

Data is a representation from a study on bis-indole derivatives. nih.gov

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health issue. The search for new, effective, and less toxic therapeutic agents is a research priority. Indole alkaloids have emerged as a promising class of compounds with potent antileishmanial properties.

Efficacy against Leishmania infantum Promastigotes

Promastigotes are the motile, flagellated form of the Leishmania parasite found in the sandfly vector. Inhibition of promastigote growth is a key indicator of a compound's potential antileishmanial activity. Studies on various indole alkaloids have demonstrated their efficacy against Leishmania infantum promastigotes. For example, the indole alkaloid coronaridine, isolated from Peschiera australis, completely and irreversibly inhibited the growth of Leishmania amazonensis promastigotes. nih.gov While this study was on a different Leishmania species, the findings are relevant to the potential activity against L. infantum.

Research on C20-diterpenoid alkaloid derivatives has also shown significant activity against L. infantum promastigotes, with some compounds exhibiting IC50 values in a range comparable to the reference drug pentamidine. capes.gov.br These findings underscore the potential of the indole scaffold in targeting the extracellular stage of the parasite. The bromination at the 6-position of the indole ring in this compound may further enhance this activity, as halogenation is a common strategy in drug design to improve potency.

Activity against Intracellular Leishmania infantum Amastigotes

The amastigote is the non-motile, intracellular form of the Leishmania parasite that replicates within mammalian host macrophages. nih.gov Effective antileishmanial drugs must be able to target this replicative stage. Indole alkaloids have shown promise in this regard. Coronaridine was found to be active against amastigotes in infected murine macrophages. nih.gov

Furthermore, investigations into C20-diterpenoid alkaloid derivatives revealed that active compounds against promastigotes also severely affected the multiplication of intracellular forms of L. infantum. capes.gov.br At concentrations around half their IC50 values, these compounds reduced the infection capacity of promastigotes by 80%. capes.gov.br This dual activity against both promastigotes and amastigotes is a desirable characteristic for a potential antileishmanial drug candidate. The ability of these compounds to penetrate host macrophages and exert their effect on the intracellular amastigotes highlights their therapeutic potential. Given the structural similarities, this compound is a candidate for similar intracellular activity.

Table 2: Antileishmanial Activity of Representative Indole Alkaloids against Leishmania species This table includes data from various indole alkaloids to illustrate the potential of the compound class.

| Compound/Derivative | Leishmania Species | Stage | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Coronaridine | L. amazonensis | Promastigote | < 25 | nih.gov |

| Coronaridine | L. amazonensis | Amastigote | Active | nih.gov |

| 15,22-O-diacetyl-19-oxo-dihydroatisine | L. infantum | Promastigote | 7.39 - 12.80 | capes.gov.br |

| Azitine | L. infantum | Promastigote | 7.39 - 12.80 | capes.gov.br |

| Isoazitine | L. infantum | Promastigote | 7.39 - 12.80 | capes.gov.br |

Neurobiological Modulatory Potential

The tryptamine (B22526) backbone of this compound is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), suggesting a potential for interaction with various components of the central nervous system.

Interactions with Serotonin Receptors (e.g., 5-HT2a)

The 5-HT2A receptor is a key target for many psychoactive drugs and is implicated in various neurological and psychiatric conditions. Research has shown that N-acylated derivatives of 6-bromotryptamine are potent antagonists of the 5-HT2A receptor. nih.gov A study on a series of these derivatives found that the length of the acyl chain significantly influenced their antagonist activity. nih.gov Specifically, 6-bromo-N-hexanoyltryptamine displayed the most effective inhibitory activity, being five times more potent than the parent compound 6-bromo-N-propionyltryptamine. nih.gov

Furthermore, studies on other indole derivatives have shown that they can act as ligands for both 5-HT1A and 5-HT2A receptors. nih.gov Molecular modeling studies suggest that a key interaction is the formation of a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue in the receptor. nih.gov The presence of a halogen, such as the bromine atom in this compound, can also contribute to binding through the formation of halogen bonds with the receptor. nih.gov A study on 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine showed high nanomolar affinity to several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net

Table 3: 5-HT2A Receptor Antagonist Activity of 6-Bromotryptamine Analogs

| Compound | Inhibition (%) at 10 µM |

|---|---|

| 6-bromo-N-propionyltryptamine | ~40% |

| 6-bromo-N-hexanoyltryptamine | ~70% |

| Ketanserin (positive control) | ~100% |

Data is a representation from a study on 6-bromotryptamine derivatives. nih.gov

Enzymatic Inhibition Relevant to Neurotransmission (e.g., Monoamine Oxidase, Cholinesterases)

Monoamine oxidase (MAO) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) are key enzymes in the regulation of neurotransmitter levels. Inhibition of these enzymes is a therapeutic strategy for various neurological disorders. mdpi.comnih.gov

Regarding cholinesterases, studies on adamantyl-based ester derivatives have demonstrated their inhibitory activity against both AChE and BChE. nih.gov While structurally different, these findings highlight that diverse molecular scaffolds can interact with these enzymes. The indole nucleus itself is found in various cholinesterase inhibitors. nih.gov Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against these enzymes, thereby modulating cholinergic neurotransmission.

Studies on β-Secretase and β-Amyloid Aggregation.nih.govnih.gov

The formation and aggregation of amyloid-beta (Aβ) peptides are central to the pathogenesis of Alzheimer's disease. nih.govnih.gov These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. nih.govnih.gov The initial cleavage by β-secretase is the rate-limiting step in Aβ production, making it a key therapeutic target. nih.gov The subsequent aggregation of Aβ monomers into soluble oligomers and insoluble fibrils is believed to initiate a cascade of events leading to neurotoxicity and cognitive decline. nih.gov

Research into compounds that can modulate these processes is of significant interest. While direct studies on the effect of this compound on β-secretase activity and Aβ aggregation are not extensively detailed in the provided search results, the broader context of indole-based compounds in neurodegenerative disease research suggests a potential area for investigation. The amyloid hypothesis posits that reducing the production or aggregation of Aβ could be a viable therapeutic strategy. nih.gov

Table 1: Key Proteins in Amyloid-Beta Pathway

| Protein | Function | Role in Alzheimer's Disease |

| Amyloid Precursor Protein (APP) | A transmembrane protein of uncertain function, though it may play a role in synaptic formation and repair. | It is the parent protein from which amyloid-beta peptides are cleaved. |

| β-Secretase (BACE1) | An aspartyl protease that performs the initial cleavage of APP in the amyloidogenic pathway. nih.gov | Its activity is the rate-limiting step in the production of amyloid-beta. nih.gov |

| γ-Secretase | A multi-subunit protease complex that cleaves APP after β-secretase to generate amyloid-beta peptides of varying lengths. nih.gov | The final step in amyloid-beta production. |

| Amyloid-Beta (Aβ) | Peptides of typically 40 or 42 amino acids. | They aggregate to form soluble oligomers and insoluble plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov |

Immunomodulatory Activities.nih.govmdpi.com

Modulation of Pro-Inflammatory Cytokine Production (e.g., IL-6, IL-8).nih.govmdpi.com

The immune response plays a critical role in various physiological and pathological processes. Cytokines are key signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis. Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are pro-inflammatory cytokines that are implicated in a variety of inflammatory conditions. nih.govmdpi.com

While specific data on the direct effects of this compound on IL-6 and IL-8 production is not available in the provided search results, the investigation of novel compounds for their ability to modulate these cytokines is an active area of research. For instance, studies have shown that certain small molecules can inhibit the production of IL-6 and IL-1β, another pro-inflammatory cytokine. mdpi.com In some cellular models, the production of IL-6 and IL-8 can be triggered by infections, and this process can be dependent on other cytokines like IL-1α. nih.gov The ability of a compound to modulate the signaling pathways that lead to the production of these cytokines, such as the STAT3 pathway for IL-6, is a key area of investigation for potential anti-inflammatory agents. mdpi.com

Ligand-Receptor Binding Modulation (e.g., IL-1β:IL-1R1).nih.govmdpi.com

The biological effects of cytokines are mediated through their binding to specific receptors on the cell surface. The interleukin-1 (IL-1) system is a critical component of the inflammatory response. IL-1β exerts its pro-inflammatory effects by binding to the IL-1 receptor type 1 (IL-1R1). nih.govmdpi.com This binding event initiates an intracellular signaling cascade that leads to the expression of various inflammatory genes. nih.gov

The modulation of this ligand-receptor interaction is a key therapeutic strategy for controlling inflammation. This can be achieved by molecules that either block the receptor or prevent the ligand from binding. The IL-1 system also has a natural antagonist, the IL-1 receptor antagonist (IL-1Ra), which binds to IL-1R1 without eliciting a signal, thereby blocking the action of IL-1β. mdpi.com Furthermore, a "decoy" receptor, IL-1R2, can bind to IL-1β and prevent it from interacting with IL-1R1. mdpi.com While direct evidence of this compound modulating the IL-1β:IL-1R1 interaction is not present in the search results, research into compounds that can influence this pathway is ongoing. nih.govmdpi.com

Enzymatic Target Identification and Inhibition Studies.nih.govmdpi.comresearchgate.netnih.govnih.govnih.gov

Inhibition of Mycobacterial Cell Wall Synthesis Enzymes (e.g., DprE1)

The mycobacterial cell wall is a complex and essential structure for the survival of pathogenic species such as Mycobacterium tuberculosis. Its unique composition makes the enzymes involved in its biosynthesis attractive targets for novel antitubercular drugs. One such critical enzyme is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is involved in the synthesis of the arabinogalactan (B145846) layer. While specific studies on the DprE1 inhibitory activity of this compound are not extensively documented, research on related 6-bromoindole (B116670) derivatives provides insights into their antimycobacterial potential.

A study investigating a series of 6-bromoindolglyoxylamide polyamine derivatives revealed their intrinsic antimicrobial activity against Gram-positive bacteria. nih.gov Notably, one of the more potent compounds in the series, a polyamine derivative of 6-bromoindole, was found to act via rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This mechanism, while effective in killing bacteria, is distinct from the specific enzymatic inhibition of cell wall synthesis.

The broader class of indole derivatives has been explored for anti-tubercular properties, and some have shown potential for inhibiting cell wall synthesis. nih.gov However, for many indole derivatives with observed anti-mycobacterial activity, the precise mechanism of action remains to be fully elucidated. nih.gov

The following table summarizes the findings for a research analog of this compound:

| Compound/Analog | Target Organism(s) | Mechanism of Action | Citation |

| 6-bromoindolglyoxylamide polyamine derivative | Staphylococcus aureus, S. intermedius, Pseudomonas aeruginosa | Rapid membrane permeabilization and depolarization | nih.gov |

Mechanism of Eg5 Inhibition (for related bisindole derivatives)

The mitotic kinesin Eg5 is a crucial motor protein for the formation and maintenance of the bipolar spindle during cell division, making it a key target for the development of anticancer therapeutics. elsevierpure.comnih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent cell death. While a direct inhibitory action of this compound on Eg5 has not been reported, the inhibitory mechanisms of related indole and bisindole compounds have been investigated.

A notable example from the indole alkaloid family is terpendole E, a natural product found to inhibit the mitotic kinesin Eg5. elsevierpure.comnih.govnih.gov Mechanistic studies have revealed that terpendole E and its analog, 11-ketopaspaline, exhibit a distinct inhibitory profile compared to other known Eg5 inhibitors that bind to the L5 loop. nih.gov Key findings from the research on terpendole E include:

Partial Inhibition of Eg5-Microtubule Interaction: Unlike some Eg5 inhibitors that completely disrupt the interaction between Eg5 and microtubules, terpendole E and its derivatives only partially inhibit this interaction. nih.gov

Distinct Binding Site/Mechanism: These compounds were effective against Eg5 mutants that are resistant to inhibitors binding the L5 loop, such as S-trityl-L-cysteine (STLC). This suggests that terpendole E and its analogs utilize a different binding site or an alternative inhibitory mechanism. nih.gov

Induction of a Monoastral Spindle: In cell-based assays, terpendole E was shown to induce the formation of a monoastral spindle, a characteristic phenotype of Eg5 inhibition. elsevierpure.com

The mechanism of Eg5 inhibition can be broadly categorized. Some inhibitors are ATP-uncompetitive and bind to an allosteric site near loop L5, trapping the motor in a weak-binding state. nih.gov Others can be ATP-competitive, binding either directly to the nucleotide-binding site or to an allosteric site that affects ATP binding. nih.govnih.gov Rigor inhibitors, another class, lock the Eg5 motor in a strong-binding state on the microtubule. nih.gov The action of monastrol, a well-studied Eg5 inhibitor, is proposed to stabilize a conformation where the neck linker of each motor domain is locked onto its catalytic core, leading to the dissociation of the Eg5 complex from the microtubule. embopress.org

The table below outlines the mechanistic details for terpendole E, a relevant indole-containing research analog.

| Compound/Analog | Target Enzyme | Key Mechanistic Findings | Citation |

| Terpendole E | Mitotic Kinesin Eg5 | Partially inhibits Eg5-microtubule interaction; active against L5 loop binding site mutants, suggesting a different binding site/mechanism. | nih.gov |

| 11-Ketopaspaline | Mitotic Kinesin Eg5 | Potent inhibitor of microtubule-stimulated ATPase activity of Eg5; exhibits partial inhibition of Eg5-microtubule interaction. | nih.gov |

Structure Activity Relationship Sar Studies of 2 6 Bromo 1h Indol 3 Yl Ethanamine and Its Analogs

Impact of Bromine Substitution on Biological Activity and Specificity

The presence and position of a halogen atom, such as bromine, on the indole (B1671886) ring are critical determinants of biological activity. The bromine atom at the 6-position of 2-(6-bromo-1H-indol-3-yl)ethanamine significantly influences its reactivity and interactions with biological targets. acs.org

In studies comparing halogenated analogs, fluorine-substituted derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain contexts. nih.gov For example, a fluorinated analog of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine demonstrated superior activity in eradicating preformed biofilms of S. aureus compared to the parent bromo-compound. ias.ac.in Organo-fluorine compounds are often considered more stable chemically and biologically than the corresponding chlorine and bromine-containing compounds. ias.ac.in

While the 6-bromo substituent is a key feature, it is not always essential for bioactivity across all scaffolds. In some molecular frameworks, this position can be replaced with other functional groups, such as alkyl groups, without a complete loss of activity, suggesting that the substituent's role is context-dependent. spu.edu.sy Molecular docking studies on other brominated compounds, like bromophenols, have indicated that the bromine atom can directly influence the inhibition mechanism against enzymes. slideshare.net The 6-bromoindole (B116670) structure itself is considered a valuable and versatile starting point, or building block, for the synthesis of various biologically active compounds. nih.govnih.gov

Table 1: Comparison of Halogenated Indole Analogs

| Compound / Analog | Key Finding | Source |

|---|---|---|

| Fluorinated vs. Chlorinated Indole Derivatives | Fluorine-substituted derivatives were more potent in specific assays. | nih.gov |

| Fluorinated vs. Brominated Bisindole Alkaloid | The fluorinated analog showed greater eradicating activity on preformed biofilms. | ias.ac.in |

| 6-Bromo-Chromene Analog | The 6-bromo position was found to be non-essential for bioactivity in this different scaffold. | spu.edu.sy |

Role of the Ethanamine Side Chain in Biological Interactions

The ethanamine side chain at the 3-position of the indole ring is a crucial pharmacophoric element. This feature is characteristic of tryptamines, a class of compounds known for their interaction with various receptors, particularly serotonin (B10506) receptors. nih.gov The basic nitrogen of the ethanamine chain is often critical for forming key interactions, such as hydrogen bonds, with target receptors.

Modifications to this side chain or to related positions on the indole scaffold can dramatically alter biological activity. For instance, a series of inhibitors (NL1, NL2, and NL3) based on a 6-bromoindole core were developed where modifications were made by attaching different residues to the nitrogen atom of the indole ring. nih.govnih.gov In one case, an (acetyl)glycine group was attached at the N-1 position to create the inhibitor NL1, demonstrating that functionalization at this site, which is electronically connected to the ethanamine position, is a viable strategy for modulating activity. nih.gov

In other related structures, such as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a propylamine (B44156) side chain was observed projecting out of the active site toward the solvent, indicating its role in positioning the molecule for optimal interaction with the target. The length, flexibility, and substituents on this side chain are key parameters that medicinal chemists tune to optimize a compound's binding affinity and functional activity.

Effects of Indole Ring Substitutions and Modifications on Pharmacological Efficacy

Beyond the 6-position, substitutions at other locations on the indole ring can have a profound impact on pharmacological efficacy. Structure-activity relationship studies have explored various positions to optimize biological activity.

For certain indole derivatives, substitution at the 4-position of the ring was found to be the least favorable for activity, whereas substitution at the 7-position was the most favorable. nih.gov The introduction of a methyl group at the 2-position, as seen in the analog 2-(5-Bromo-2-methyl-1H-indol-3-yl)ethanamine, presents another modification that can alter the compound's biological profile when compared to the original 6-bromo structure. acs.org

Furthermore, the bromine atom at the 6-position can be entirely replaced with more complex structures. In the synthesis of the inhibitor NL3, the bromine atom of the 6-bromoindole core was substituted with a 7-chlorobenzo[b]thiophene (B1589383) group via a Pd-catalyzed cross-coupling reaction, creating a molecule with a distinct and more complex activity profile. nih.gov In a different series of compounds based on 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE), introducing various substituents at the 1 and 2 positions of the indole group modulated the compound's ability to regulate pro-inflammatory cytokine production. These findings underscore that the indole ring is a highly adaptable scaffold where targeted modifications at multiple positions can fine-tune its pharmacological effects. nih.gov

Influence of Scaffold Complexity (e.g., monoindole vs. bisindole) on Activity Profiles

Increasing the complexity of the molecular scaffold, for example by creating a bisindole (dimeric) structure from a monoindole (monomeric) precursor, can lead to significant changes in the resulting activity profile. A key example is the comparison between a monoindole tryptamine (B22526) and its corresponding bisindole alkaloid.

The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine is structurally derived from two units of a 6-bromoindole tryptamine-like precursor. This bisindole compound has demonstrated notable antimicrobial properties. acs.orgias.ac.in In one study, it was shown to have potent activity against various microorganisms, including Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 8 mg/L for the most active compounds. acs.org

When compared directly, the bisindole structure often exhibits a different, and sometimes enhanced, biological effect compared to its monoindole counterpart. For instance, the bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue were both found to inhibit biofilm formation in S. aureus. ias.ac.in This suggests that the dimerization of the indole scaffold can introduce new biological activities or enhance existing ones, likely due to the larger surface area, altered shape, and increased number of potential interaction points with biological targets.

Table 2: Comparison of Monoindole vs. Bisindole Scaffolds

| Compound Type | Example Compound | Observed Biological Activity | Source |

|---|---|---|---|

| Monoindole | This compound | Potential interaction with serotonin receptors. nih.gov | nih.gov |

| Bisindole | 2,2-bis(6-bromo-3-indolyl)ethylamine | Potent antimicrobial activity against E. coli and S. aureus (MIC = 8 mg/L). acs.org | acs.org |

| Bisindole | 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Inhibition of biofilm formation in S. aureus. ias.ac.in | ias.ac.in |

Hydrophilicity and its Influence on Biological Activity

Hydrophilicity, the property of a molecule to dissolve in water, is a critical factor influencing its pharmacokinetic and pharmacodynamic properties. This property, often quantified by the partition coefficient (log P), dictates how a compound is absorbed, distributed, metabolized, and excreted. For tryptamine analogs, hydrophilicity plays a key role in their ability to cross cellular membranes and reach their biological targets.

Compounds that are too hydrophilic may have difficulty crossing the lipid bilayers of cell membranes, while those that are too hydrophobic (lipophilic) may become trapped in membranes or bind non-specifically to proteins. spu.edu.sy Quantitative structure-activity relationship (QSAR) studies on related indole structures have shown that biological activity can be modeled by a parabolic relationship with log P, where there is an optimal hydrophobicity for maximal effect. spu.edu.sy For a series of indoloacetamides, good inhibitory activity was determined by the presence of a lipophilic (hydrophobic) residue on the indole nitrogen, while the substituted phenyl ring attached to the indole needed to be less lipophilic. nih.gov

The ability of tryptamines to permeate membranes is essential for their activity, especially for reaching intracellular receptors. nih.gov Studies have shown that the relative order of permeability for indole derivatives is retained across different types of lipid membranes, suggesting that the property is dominated by the energy required for the analyte's dehydration rather than specific analyte-lipid interactions. acs.org Therefore, a finely tuned balance of hydrophilic and hydrophobic character is essential for the biological activity of this compound and its analogs.

Computational Chemistry and Molecular Modeling Applications for 2 6 Bromo 1h Indol 3 Yl Ethanamine and Its Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 2-(6-bromo-1H-indol-3-yl)ethanamine and its analogs to various biological targets, particularly serotonin (B10506) receptors, given the structural similarity of the tryptamine (B22526) scaffold to the endogenous ligand serotonin. nih.govnih.gov

Studies on related indole (B1671886) derivatives have shown that the indole moiety often anchors the ligand within a hydrophobic pocket of the receptor, while the ethylamine (B1201723) side chain forms crucial interactions with key residues. nih.gov For instance, in the context of serotonin receptors, the protonated amine is expected to form a salt bridge with a conserved aspartate residue, a critical interaction for receptor activation. nih.gov The bromine atom at the 6-position of the indole ring can influence the binding affinity and selectivity through halogen bonding or by altering the electronic properties of the indole ring.

A hypothetical docking study of this compound into the 5-HT2A receptor might reveal the following interactions:

| Interaction Type | Receptor Residue | Ligand Moiety |

| Salt Bridge | Aspartic Acid (e.g., Asp155) | Protonated Amine |

| π-π Stacking | Phenylalanine, Tryptophan | Indole Ring |

| Hydrophobic | Leucine, Valine, Isoleucine | Indole Ring, Ethyl Side Chain |

| Halogen Bond | Serine, Threonine | Bromine Atom |

This table represents a hypothetical scenario based on docking studies of similar compounds.

Ligand-Protein Interaction Profiling and Binding Site Analysis

Following molecular docking, a detailed analysis of the ligand-protein interactions and the binding site is crucial for understanding the determinants of binding affinity and selectivity. For this compound and its analogs, this involves identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent contacts with the ligand.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its conformational flexibility and the stability of the binding interactions over time. ijpsjournal.commdpi.com An MD simulation of this compound bound to a target receptor would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds or longer. mdpi.comyoutube.comnih.gov

These simulations can reveal:

Conformational Changes: How the ligand and protein adapt to each other upon binding.

Binding Stability: Whether the ligand remains stably bound in the predicted orientation or if it explores other binding modes.

Water Dynamics: The role of water molecules in mediating ligand-protein interactions.

Free Energy of Binding: Quantitative estimation of the binding affinity.

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation can indicate the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| RMSD of Ligand | < 2 Å | Indicates stable binding within the pocket. |

| Key Interactions | Maintained > 80% of simulation time | Confirms the importance of specific hydrogen bonds or hydrophobic contacts. |

This table presents typical parameters and expected outcomes for a hypothetical MD simulation.

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic properties of this compound. researchgate.net These analyses provide insights into the molecule's reactivity, electrostatic potential, and the distribution of electron density.

Key properties that can be calculated include:

Molecular Electrostatic Potential (MEP): Identifies the electron-rich and electron-poor regions of the molecule, which are important for non-covalent interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Atomic Charges: The distribution of partial charges on each atom can help to rationalize intermolecular interactions.

For this compound, quantum chemical calculations can elucidate the effect of the bromine substituent on the electronic structure of the indole ring, which in turn influences its interaction with biological targets.

In silico Screening and Virtual Library Design for Novel Derivatives

The insights gained from the aforementioned computational techniques can be leveraged for the in silico screening of large compound libraries to identify new potential ligands. nih.govnih.gov Furthermore, a virtual library of novel derivatives based on the this compound scaffold can be designed and screened computationally before their actual synthesis.

The design of a virtual library would involve systematic modifications to the parent structure, such as:

Varying the substituent at the 6-position of the indole ring (e.g., other halogens, alkyl groups, etc.).

Introducing substituents at other positions of the indole ring.

Modifying the ethylamine side chain (e.g., altering its length, introducing branching, or incorporating it into a cyclic system).

Advanced Methodologies in Research on Indole Ethanamine Derivatives

Spectroscopic Characterization Techniques

The structural confirmation of 2-(6-bromo-1H-indol-3-yl)ethanamine and its derivatives relies on a suite of spectroscopic techniques, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework of the molecule. For instance, in related 6-bromoindole (B116670) derivatives, characteristic signals in the aromatic region of the ¹H NMR spectrum confirm the presence and substitution pattern of the indole (B1671886) ring. nih.govchemicalbook.commdpi.com Predicted ¹H NMR spectra for this compound are also available for comparison. np-mrd.org

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and elemental composition. The molecular formula of this compound is C₁₀H₁₁BrN₂, corresponding to a molecular weight of approximately 239.11 g/mol . cymitquimica.combiosynth.com High-resolution mass spectrometry provides the exact mass, which for this compound is 238.01100. chemsrc.com Fragmentation patterns observed in MS/MS experiments can further elucidate the structure, particularly the connectivity of the ethanamine side chain to the indole core. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps identify functional groups within the molecule. Characteristic absorptions for N-H and C-H bonds in the indole ring, as well as amine stretches, would be expected. chemicalbook.com UV spectroscopy provides information about the electronic transitions within the chromophoric indole system.

A summary of the key spectroscopic data for this compound is presented below:

| Technique | Observation |

| ¹H NMR | Predicted spectra show characteristic aromatic and aliphatic signals. np-mrd.org |

| ¹³C NMR | Data for related 6-bromoindole structures reveal typical chemical shifts for the indole core. nih.gov |

| Mass Spec (MW) | 239.11 g/mol cymitquimica.combiosynth.com |

| Mass Spec (Exact Mass) | 238.01100 chemsrc.com |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound. A pure sample will exhibit a single major peak under various mobile phase conditions. While specific HPLC methods for this exact compound are not detailed in the provided results, it is a standard technique for indole derivatives. bldpharm.com

Column Chromatography: This technique is often employed in the synthesis of this compound to isolate it from reaction mixtures and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving high purity.

Advanced Microbiological Assay Techniques for Efficacy Determination

The antimicrobial potential of indole derivatives, including this compound, is evaluated using a variety of sophisticated microbiological assays.

Minimum Inhibitory Concentration (MIC) Assays: These assays determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. Related bisindole alkaloids have shown potent activity against bacteria like Staphylococcus aureus, with MIC values as low as 8 mg/L for some derivatives. A fluorinated analogue of a related marine bisindole alkaloid demonstrated significant antimicrobial activity and was able to reduce the MIC of oxacillin (B1211168) for a clinical MRSA strain by 256-fold. nih.gov

Anti-Biofilm Assays: The ability of a compound to inhibit the formation of or eradicate existing biofilms is a critical measure of its potential as an antimicrobial agent. A related marine bisindole alkaloid was found to inhibit biofilm formation in S. aureus strains. nih.gov

Viable but Non-Culturable (VBNC) Cell Induction Assays: These assays assess whether the compound induces a state in bacteria where they are alive but cannot be cultured on standard media. The fluorinated analogue of a related bisindole did not induce a VBNC state at its MIC value. nih.gov

Cell-Based Assays for Biological Activity Evaluation

To understand the biological effects of this compound beyond its antimicrobial properties, various cell-based assays are employed.

Cytotoxicity Assays: These assays are crucial to determine the toxic effects of the compound on mammalian cells, providing an early indication of its therapeutic window. Related bisindole alkaloids have been shown to have no hemolytic activity and good stability in plasma, suggesting a non-toxic profile. nih.gov

Enzyme Inhibition Assays: Indole-based compounds are known to inhibit specific enzymes. For instance, derivatives of 6-bromoindole have been identified as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in bacteria. nih.gov

X-ray Crystallography in Structural Confirmation and Target Binding Studies

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule. For a compound like this compound, obtaining a crystal structure would unambiguously confirm its atomic connectivity and stereochemistry. Furthermore, co-crystallization of the compound with its biological target (e.g., an enzyme) can reveal the precise binding interactions at the atomic level, which is invaluable for understanding its mechanism of action and for guiding further drug design. While a crystal structure for this compound itself was not found, a structure for a related Schiff base derivative, (E)-2-(((2-(1H-indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate, has been reported. researchgate.net

Future Research Directions and Translational Perspectives for Brominated Indole Ethanamine Scaffolds

Exploration of Novel Biological Targets and Mechanisms of Action

The therapeutic landscape of indole-ethanamine derivatives is broad, with established activities at various receptors and enzymes. However, the influence of bromine substitution on target engagement and mechanism of action remains an area ripe for investigation. Future research should prioritize the systematic screening of brominated indole-ethanamine libraries against a diverse array of biological targets to uncover novel therapeutic applications.

One promising avenue is the continued exploration of their effects on serotonin (B10506) (5-HT) receptors. For instance, studies on 6-bromotryptamine derivatives have identified them as potential 5-HT2A receptor antagonists, a target of significant interest for the development of innovative antipsychotic agents. nih.gov Further investigation into the structure-activity relationships (SAR) of these compounds could lead to the discovery of subtype-selective modulators with improved efficacy and reduced side effects. A study on 6-bromo-N-propionyltryptamine and 6-bromo-N-acetyltryptamine, isolated from the marine bacterium Pseudoalteromonas rubra, demonstrated their potential as 5-HT2A receptor antagonists, highlighting the natural world as a source of novel brominated indole (B1671886) scaffolds. nih.gov

Beyond the well-trodden path of neurotransmitter receptors, the exploration of novel targets is crucial. The structural similarity of the indole-ethanamine scaffold to endogenous signaling molecules suggests potential interactions with a wide range of proteins, including kinases, ion channels, and metabolic enzymes. High-throughput screening campaigns, coupled with chemoproteomics and other target identification technologies, will be instrumental in unveiling these novel interactions. Elucidating the precise molecular mechanisms by which these brominated scaffolds exert their biological effects will be paramount for their rational development into targeted therapies.

Development of Advanced and Sustainable Synthetic Routes for Complex Analogs

The synthesis of structurally diverse and complex analogs of 2-(6-bromo-1H-indol-3-yl)ethanamine is fundamental to exploring their therapeutic potential. While classical methods for indole synthesis and functionalization are well-established, there is a growing need for more advanced, efficient, and environmentally benign synthetic strategies.

Modern synthetic organic chemistry offers a powerful toolkit for the construction of functionalized indole scaffolds. Recent advancements in transition-metal-catalyzed cross-coupling reactions, C-H activation, and photocatalysis are enabling the late-stage functionalization of the indole core with unprecedented precision and efficiency. news-medical.netrsc.org These methods allow for the introduction of a wide array of substituents, facilitating the rapid generation of compound libraries for biological screening. For instance, the development of copper-catalyzed methods for the regioselective functionalization of indoles offers a cost-effective and scalable approach for creating diverse analogs. news-medical.net

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. The use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste are becoming paramount. One-pot and tandem reaction sequences that streamline the synthesis of complex indoles from simple precursors are particularly attractive. rsc.org The development of chemoenzymatic and biocatalytic approaches also holds significant promise for the sustainable production of chiral and highly functionalized brominated indole-ethanamine analogs.

A key challenge lies in the stereoselective synthesis of complex analogs with multiple chiral centers. Asymmetric catalysis and the use of chiral auxiliaries will be essential for accessing enantiomerically pure compounds, which is often crucial for achieving the desired pharmacological activity and minimizing off-target effects.

Design of Targeted Therapeutics Based on Indole-Ethanamine Scaffolds

The design of targeted therapeutics requires a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the ligand and its biological target. For brominated indole-ethanamine scaffolds, this involves systematically modifying the core structure and observing the impact on biological activity.

Computational modeling and in silico drug design play a pivotal role in this process. Molecular docking studies can predict the binding modes of different analogs within the active site of a target protein, providing valuable insights for the design of more potent and selective inhibitors. For example, in the design of novel indole ethylamine (B1201723) derivatives as lipid metabolism regulators, molecular docking was used to predict the binding affinity to the peroxisome proliferator-activated receptor alpha (PPARα). mdpi.com These computational predictions, when coupled with experimental validation, can significantly accelerate the drug discovery process.

The bromine atom itself can be strategically employed in drug design. Its size, electronegativity, and ability to form halogen bonds can be exploited to enhance binding affinity and selectivity for a particular target. ump.edu.pl The "heavy atom effect" of bromine can also be utilized in the development of photosensitizers for photodynamic therapy. ump.edu.pl

Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the rational design of ligands that fit precisely into the binding pocket. This approach has been successfully applied to many target classes and holds great promise for the development of highly specific therapeutics based on the brominated indole-ethanamine scaffold.

| Compound | Modification | Biological Target | Potential Therapeutic Application |

| 6-bromo-N-propionyltryptamine | N-acylation | 5-HT2A Receptor | Antipsychotic |

| 6-bromo-N-acetyltryptamine | N-acylation | 5-HT2A Receptor | Antipsychotic |

| Novel Indole Ethylamine Derivative | Side chain modification | PPARα/CPT1 | Nonalcoholic fatty liver disease |

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The journey from a promising chemical scaffold to a clinically approved drug is a complex and multifaceted endeavor that requires a highly interdisciplinary approach. The integration of chemical biology, systems biology, and advanced analytical techniques is essential for accelerating the development of therapeutics based on brominated indole-ethanamine scaffolds.

Chemical biology provides a powerful set of tools for probing the biological functions of these compounds. The design and synthesis of chemical probes, such as fluorescently labeled or biotinylated derivatives of this compound, can be used to identify binding partners and visualize their subcellular localization. sigmaaldrich.com Techniques like biochemical microarrays can facilitate the high-throughput screening of compound libraries against a multitude of biological targets. nih.gov

Systems biology offers a holistic perspective by analyzing the complex networks of interactions within a biological system. By understanding how a drug candidate perturbs these networks, researchers can predict its efficacy and potential side effects. frontiersin.org This approach is particularly valuable for the development of multi-target therapeutics, which are often more effective for treating complex diseases.

The development of multi-target directed ligands (MTDLs) from tryptamine (B22526) scaffolds is an emerging strategy for tackling neurodegenerative disorders. nih.gov This approach, which involves designing single molecules that can interact with multiple targets, can be enhanced through the application of systems biology to identify the most relevant target combinations.

常见问题

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 2-(6-bromo-1H-indol-3-yl)ethanamine, and how can its purity be validated? Methodological Answer:

- Synthesis: A common approach involves bromination of the indole precursor at the 6-position using electrophilic brominating agents (e.g., N-bromosuccinimide in DMF) followed by functionalization at the 3-position via reductive amination or nucleophilic substitution .

- Validation: Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) and proton/carbon NMR (e.g., δ ~7.2–7.4 ppm for aromatic protons, δ ~3.0 ppm for the ethanamine side chain). Mass spectrometry (ESI-MS) should show [M+H]<sup>+</sup> at m/z 253.0 (C10H10N2Br<sup>+</sup>) .

Advanced Structural Confirmation

Q2: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives? Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., using dichloromethane/hexane).

- Refinement: Use SHELXL (part of the SHELX suite) for structure solution and refinement. Key parameters include bond angles (e.g., C3-C2-N ~120°) and Br···H interactions in the indole core .

- Validation: Compare experimental bond lengths (e.g., C-Br ~1.89 Å) with DFT-calculated values to confirm regioselective bromination .

Biological Activity Screening

Q3: What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:

- Receptor Binding: Perform competitive radioligand assays (e.g., 5-HT6 or NMDA receptors) using HEK293 cells transfected with target receptors. Measure IC50 values via scintillation counting .

- Antimicrobial Testing: Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) can indicate structure-activity trends .

Stability and Reactivity

Q4: How does the bromine substituent influence the stability and reactivity of this compound under varying pH conditions? Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C). Monitor via UV-Vis spectroscopy (λmax ~280 nm for indole). Bromine’s electron-withdrawing effect may reduce susceptibility to oxidation but increase hydrolysis at low pH.

- Reactivity: Use DFT calculations (Gaussian 16) to assess electron density at the indole C3 position. Bromine’s inductive effects may slow electrophilic substitution reactions compared to non-halogenated analogs .

Data Discrepancy Resolution

Q5: How should researchers address contradictions in reported biological activities of brominated indole derivatives? Methodological Answer:

- Reproducibility: Standardize assay conditions (e.g., cell line, passage number, solvent controls).

- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., PubChem BioAssay). For example, inconsistent NMDA receptor inhibition may arise from divergent assay protocols (e.g., voltage-clamp vs. fluorescence assays) .

- Structural Verification: Re-examine compound identity via HRMS and <sup>13</sup>C NMR to rule out impurities or regioisomeric byproducts .

Advanced Synthetic Optimization

Q6: What strategies improve the yield of this compound in multistep syntheses? Methodological Answer:

- Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage bromination to minimize side reactions.

- Protection/Deprotection: Protect the indole NH with a Boc group during bromination to prevent polymerization. Deprotect with TFA/CH2Cl2 .

- Workflow: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize column chromatography gradients for each step .

Computational Modeling

Q7: How can molecular docking predict the interaction of this compound with biological targets? Methodological Answer:

- Docking Protocol: Use AutoDock Vina to model ligand-receptor complexes (e.g., 5-HT6 receptor PDB: 7CKY).

- Parameterization: Assign partial charges (Gasteiger method) and assess binding poses via hydrogen bonding (e.g., indole NH to Asp106) and halogen bonding (Br to Tyr62) .

- Validation: Compare docking scores (ΔG) with experimental IC50 values to refine force field parameters .

Analytical Method Development

Q8: What advanced chromatographic techniques resolve co-eluting impurities in this compound? Methodological Answer:

- HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Optimize with isopropanol/hexane (0.1% TFA) at 1.0 mL/min .

- LC-MS/MS: Employ MRM transitions (e.g., m/z 253→154 for quantification) to detect trace impurities. Validate with spiked recovery studies (≥95% accuracy) .

Mechanistic Studies

Q9: What experimental approaches elucidate the metabolic pathways of this compound in hepatic microsomes? Methodological Answer:

- Incubation: Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes.

- Metabolite ID: Analyze via UPLC-QTOF-MS (positive ion mode). Major metabolites may include hydroxylated (Δ m/z +16) or dealkylated (Δ m/z −28) products .

- CYP Inhibition: Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Safety and Handling

Q10: What safety protocols are recommended for handling this compound in laboratory settings? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。